N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a complex bicyclic structure, which is central to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would include the use of high-throughput synthesis and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Hexahydroazepinylbenzamides: These compounds are structurally related and have been studied for their nematicidal activity.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-6-12-3-4-13(7-10)18(12)16(19)17-11-2-5-14-15(8-11)21-9-20-14/h2,5,8,12-13H,1,3-4,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMTVXTXJVNZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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